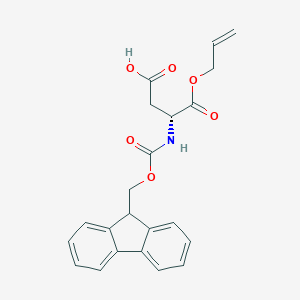

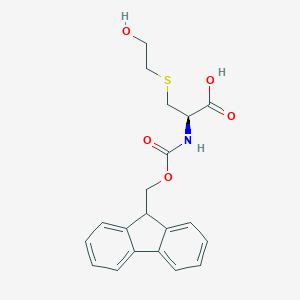

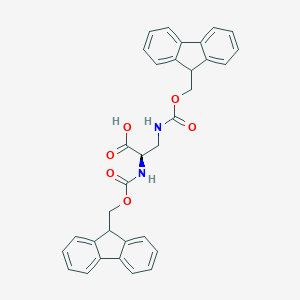

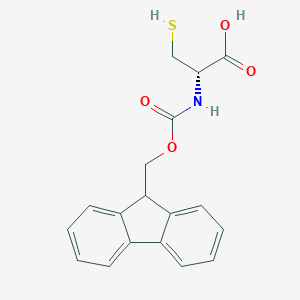

Fmoc-S-2-hydroxyethyl-L-cysteine

货号 B557776

CAS 编号:

200354-35-4

分子量: 387.5 g/mol

InChI 键: VDIVFUTVJUGBOW-SFHVURJKSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name of this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(2-hydroxyethyl)sulfanyl]propanoic acid .

Molecular Structure Analysis

The molecular formula of Fmoc-S-2-hydroxyethyl-L-cysteine is C20H21NO5S, and its molecular weight is 387.45 . The InChI code for this compound is 1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 . The molecule contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 primary alcohol .科学研究应用

Role in Biochemical Pathways

- Flavin-Containing Monooxygenases (FMOs) in Metabolism : Fmoc-S-2-hydroxyethyl-L-cysteine may be involved in pathways related to flavin-containing monooxygenases, which are crucial for the metabolism of xenobiotics. These enzymes help in detoxifying or activating drugs and chemicals via oxidation, making them more water-soluble for excretion or further metabolic processing. The specificity and efficiency of FMOs can influence the design of therapeutic agents, with implications for drug discovery and safety profiles due to their genetic variability and potential in reducing adverse drug interactions (Cashman & Zhang, 2006).

Antioxidant and Anti-inflammatory Applications

- N-Acetylcysteine (NAC) and Its Clinical Applications : Research into compounds like N-acetylcysteine, which shares a functional group with Fmoc-S-2-hydroxyethyl-L-cysteine, highlights the therapeutic potential of cysteine derivatives in managing conditions like cystic fibrosis by modulating inflammation and oxidative stress. These insights could suggest similar applications for Fmoc-S-2-hydroxyethyl-L-cysteine in enhancing antioxidant defenses and treating inflammatory diseases (Guerini et al., 2022).

Therapeutic and Nutritional Benefits

- Cysteine-enriched Supplements : The potential of cysteine-enriched dietary supplements in improving antioxidant status and managing diseases underscores the importance of cysteine and its derivatives in nutrition and therapy. This research avenue may extend to Fmoc-S-2-hydroxyethyl-L-cysteine, considering its role as a cysteine analog with possible benefits in enhancing glutathione synthesis and combating oxidative stress in various health conditions (McPherson & Hardy, 2011).

Application in Organic Synthesis

- Chemical Behavior in Organic Synthesis : The versatility of cysteine in organic synthesis, including its role in selective chemical modifications and reactions, provides a foundation for exploring Fmoc-S-2-hydroxyethyl-L-cysteine in similar contexts. Its potential in facilitating novel synthetic pathways or as a building block in peptide synthesis may offer new strategies in drug design and development (Darroudi & Mohammadi Ziarani, 2021).

安全和危害

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIVFUTVJUGBOW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427285 | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-S-2-hydroxyethyl-L-cysteine | |

CAS RN |

200354-35-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)